molecular formula C20H23FN4O5S B2570998 N-{[3-(4-Fluor-3-methylbenzolsulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(Pyridin-3-yl)methyl]ethandiamid CAS No. 872724-91-9

N-{[3-(4-Fluor-3-methylbenzolsulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(Pyridin-3-yl)methyl]ethandiamid

Katalognummer: B2570998
CAS-Nummer: 872724-91-9
Molekulargewicht: 450.49
InChI-Schlüssel: NIWLYNNOZFLTGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an oxazinan ring, and a pyridine moiety

Wissenschaftliche Forschungsanwendungen

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the oxazinan ring through a cyclization reaction involving an appropriate amine and an aldehyde or ketone. The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides under basic conditions. The final step involves coupling the oxazinan intermediate with the pyridine derivative through a condensation reaction, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Wirkmechanismus

The mechanism of action of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the oxazinan ring and pyridine moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{[3-(4-chloro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide
  • N-{[3-(4-bromo-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide

Uniqueness

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Biologische Aktivität

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound with potential biological applications. This compound features a unique combination of structural elements, including a fluorinated aromatic ring and an oxazinan moiety, which may confer specific biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves multiple steps, including:

  • Formation of the Oxazinan Ring : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Sulfonyl Group : Utilization of sulfonyl chlorides in the presence of a base.
  • Fluorination : Achieved using fluorinating agents such as diethylaminosulfur trifluoride.
  • Coupling Reactions : Final coupling of the oxazinan derivative with ethanediamide under specific conditions.

This multi-step synthesis emphasizes the complexity and precision required to produce high-purity compounds suitable for biological evaluation.

The compound's mechanism of action is primarily through its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity, potentially inhibiting key pathways involved in cellular processes. The fluorinated benzenesulfonyl group may enhance binding affinity, while the oxazinan structure contributes to its overall reactivity and selectivity.

Case Studies and Research Findings

  • Cytotoxicity Studies : Recent studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For instance, analogs with similar structures demonstrated significant antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines, with IC50 values ranging from 4.47 to 52.8 μM .
  • Tubulin Inhibition : Compounds related to this class have been investigated for their ability to inhibit tubulin polymerization, a critical mechanism in cancer therapy. Molecular docking studies indicated that these compounds can bind effectively to the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase .
  • Enzyme Inhibition : Preliminary findings suggest that N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide interacts with specific enzymes, inhibiting their activity and thereby affecting downstream signaling pathways crucial for tumor growth .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological activities attributed to their unique structural features:

Compound NameStructural FeaturesUnique Aspects
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamideSimilar oxazinan structure; different substituentsExhibits anti-inflammatory properties
4-Fluoro-N-(pyridin-3-yl)benzamideContains pyridine; simpler structureFocused on anti-inflammatory effects

This table illustrates how variations in substituents can lead to differences in biological activity, highlighting the importance of structural optimization in drug design.

Eigenschaften

IUPAC Name

N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O5S/c1-14-10-16(5-6-17(14)21)31(28,29)25-8-3-9-30-18(25)13-24-20(27)19(26)23-12-15-4-2-7-22-11-15/h2,4-7,10-11,18H,3,8-9,12-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWLYNNOZFLTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.